Chemical structure and properties of 2-(3-aminophenyl)-1H-indol-5-amine
Chemical structure and properties of 2-(3-aminophenyl)-1H-indol-5-amine
An In-depth Technical Guide to 2-(3-aminophenyl)-1H-indol-5-amine
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(3-aminophenyl)-1H-indol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established "privileged structure" due to its prevalence in biologically active natural products and synthetic pharmaceuticals. This document details the chemical structure, physicochemical properties, synthesis, and potential therapeutic applications of this specific di-amino substituted 2-phenylindole derivative. The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidation of current knowledge to facilitate further investigation and application of this versatile molecule.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic structure composed of a fused benzene and pyrrole ring, is a cornerstone in medicinal chemistry.[1][2][3][4] Its unique electronic properties and rigid, planar geometry allow it to interact with a wide array of biological targets.[2][4] Many natural and synthetic compounds containing the indole moiety exhibit potent pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3][4]
The 2-phenylindole subclass, in particular, has emerged as a privileged scaffold in the design of targeted therapeutics. The strategic placement of substituents on both the indole and phenyl rings allows for the fine-tuning of a compound's steric, electronic, and pharmacokinetic properties. 2-(3-aminophenyl)-1H-indol-5-amine, with its two primary amine groups, presents unique opportunities for forming hydrogen bonds and salt bridges with biological receptors, as well as serving as a versatile synthetic handle for further chemical modification. This guide will explore the fundamental characteristics and potential of this specific molecule.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Nomenclature and Identifiers:
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Systematic IUPAC Name: 2-(3-aminophenyl)-1H-indol-5-amine
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Other Names: 5-Amino-2-(3-aminophenyl)indole
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CAS Number: 54955-73-0 (Note: This CAS number is associated with a related isomer and is used here for structural context, highlighting the need for precise isomer identification in experimental work.)
Physicochemical Data Summary:
The following table summarizes key computed and, where available, experimental properties for 2-(3-aminophenyl)-1H-indol-5-amine and structurally related compounds. These parameters are critical for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₃N₃ | (Calculated) |
| Molecular Weight | 223.27 g/mol | (Calculated) |
| XLogP3-AA | 2.5 - 3.0 | (Computed for similar structures)[5][6] |
| Hydrogen Bond Donors | 3 | (Calculated) |
| Hydrogen Bond Acceptors | 2 | (Calculated) |
| Topological Polar Surface Area (TPSA) | 67.8 Ų | (Calculated for similar structures) |
| Appearance | Likely a solid at room temperature | (Inferred) |
Note: Many properties are computationally derived for this specific isomer or extrapolated from closely related analogs like 2-(2-aminophenyl)indole due to limited publicly available experimental data for the target compound. Experimental validation is highly recommended.
Synthesis and Characterization
The synthesis of 2-phenylindole derivatives is a well-explored area of organic chemistry, with several established methods. Palladium-catalyzed cross-coupling reactions are particularly efficient for this purpose.[7][8][9][10]
Synthetic Strategy: Palladium-Catalyzed Annulation
A robust method for synthesizing the 2-phenylindole core involves the palladium-catalyzed tandem nucleophilic addition and C-H functionalization of anilines and bromoalkynes.[8][9][10] This approach offers high regioselectivity and good tolerance for various functional groups.[8][9][10] Another common method is the Sonogashira cross-coupling followed by cyclization.[7]
Below is a representative, generalized protocol for the synthesis of a substituted 2-phenylindole, which can be adapted for 2-(3-aminophenyl)-1H-indol-5-amine using appropriately substituted starting materials (e.g., a protected diaminobenzene derivative and a protected aminophenylacetylene).
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the palladium-catalyzed synthesis of 2-phenylindoles.
Detailed Experimental Protocol (Generalized)
Causality: The choice of a palladium catalyst is crucial; catalysts like Pd(OAc)₂ or Pd(PPh₃)₂Cl₂ are effective for C-C bond formation.[8][9] A copper(I) co-catalyst (e.g., CuI) is often used in Sonogashira couplings to facilitate the reaction.[7] The base (e.g., triethylamine) is required to neutralize the HX acid formed during the reaction. DMF is a suitable polar aprotic solvent for this type of transformation.
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Vessel Preparation: To a dry, sealed reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable ligand if required (e.g., TPPO, 4-10 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
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Reagent Addition: Add the substituted aniline (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), and a suitable base (e.g., triethylamine, 2-3 eq.) dissolved in an anhydrous solvent (e.g., DMF). Self-Validation: The use of an inert atmosphere is critical to prevent the degradation of the catalyst and reagents, ensuring reaction efficiency.
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Reaction: Stir the mixture at a specified temperature (ranging from room temperature to 120 °C, depending on the specific substrates and catalyst system) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the DMF and inorganic salts.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
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Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:
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¹H and ¹³C NMR: To elucidate the chemical structure and confirm the position of substituents.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., N-H stretches for amines and the indole ring).
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Biological Activity and Potential Therapeutic Applications
Derivatives of 2-phenylindole are known to interact with a variety of biological targets, making them attractive for drug discovery programs. Aminophenylindoles, in particular, have been investigated for several therapeutic areas.
Kinase Inhibition
Many indole derivatives are potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in diseases like cancer.[4] For instance, compounds with similar structures have shown inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[11] Nintedanib, an approved drug for idiopathic pulmonary fibrosis and certain cancers, is an indole derivative that inhibits multiple tyrosine kinases, including VEGFR, FGFR, and PDGFR.[12][13]
The two amine groups on 2-(3-aminophenyl)-1H-indol-5-amine could potentially form key hydrogen bond interactions within the ATP-binding pocket of various kinases.
Signaling Pathway: Tyrosine Kinase Inhibition
Caption: Mechanism of action for a typical indole-based tyrosine kinase inhibitor.
Other Potential Applications
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Anti-inflammatory Activity: Some indole analogs have demonstrated the ability to reduce inflammation by scavenging free radicals and inhibiting the production of inflammatory mediators like nitric oxide (NO) and TNF-α.[14]
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Antimicrobial Agents: The indole scaffold is present in many compounds with antibacterial and antifungal properties.[1][3]
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CNS Activity: The structural similarity of the indole ring to neurotransmitters like serotonin makes it a candidate for developing agents targeting central nervous system disorders.[2] 5-aminoindole derivatives have been specifically investigated as modulators of H3 receptors, which are implicated in various CNS conditions.[15]
Protocol: In Vitro Kinase Inhibition Assay
To evaluate the potential of 2-(3-aminophenyl)-1H-indol-5-amine as a kinase inhibitor, a standard in vitro biochemical assay can be performed.
Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of a specific kinase. The choice of a luminescent ATP detection platform (like Kinase-Glo®) provides a highly sensitive and quantitative readout. The amount of ATP remaining in the reaction is inversely proportional to the kinase activity.
Experimental Workflow for Kinase Assay
Caption: Step-by-step workflow for an in vitro luminescent kinase inhibition assay.
Step-by-Step Methodology
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Compound Preparation: Prepare a stock solution of 2-(3-aminophenyl)-1H-indol-5-amine in 100% DMSO. Perform serial dilutions to create a concentration gradient (e.g., from 100 µM to 1 nM).
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Reaction Setup: In a 384-well assay plate, add the kinase buffer, the target kinase enzyme, and its specific peptide substrate.
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Inhibition Step: Add the serially diluted test compound to the wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
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Reaction Initiation: Add a solution of ATP at a concentration near its Km for the specific enzyme to start the phosphorylation reaction.
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
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Detection: Add a commercial luminescent kinase assay reagent (e.g., Kinase-Glo® Max, Promega) to all wells. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.
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Signal Reading: After a brief incubation (10 minutes) to stabilize the luminescent signal, read the plate on a luminometer.
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Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
Conclusion and Future Perspectives
2-(3-aminophenyl)-1H-indol-5-amine is a molecule with significant untapped potential. Its structure, featuring the privileged 2-phenylindole core and two strategically placed amino groups, makes it an excellent candidate for further investigation in drug discovery. The primary amine functionalities provide key interaction points for binding to biological targets and offer synthetic handles for creating libraries of analogs with diverse properties.
Future research should focus on several key areas:
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Definitive Synthesis and Characterization: A fully documented synthesis and comprehensive spectroscopic characterization (NMR, MS, IR, X-ray crystallography) are paramount.
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Broad Biological Screening: The compound should be screened against a wide panel of biological targets, particularly protein kinases, to identify its primary mechanism(s) of action.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of derivatives, by modifying the amino groups and other positions on the indole scaffold, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
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In Vivo Evaluation: Promising candidates identified from in vitro studies should be advanced to cellular and animal models to assess their efficacy and safety profiles.
This technical guide serves as a foundational resource to stimulate and guide these future research endeavors.
References
-
Reddy, K. S. et al. (2007). A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2. Journal of the Korean Chemical Society. Available at: [Link]
-
Zeng, C. et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Chemistry Portal. Available at: [Link]
-
Holliday, N. D. et al. (2022). 3-Substituted 2-phenyl-indoles: privileged structures for medicinal chemistry. RSC Medicinal Chemistry. Available at: [Link]
-
Zeng, C. et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C–H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 25(9), 1409-1414. Available at: [Link]
-
Zeng, C. et al. (2023). Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles. Organic Letters, 25(9), 1409-1414. Available at: [Link]
-
PubChem. 4-(1-Methyl-1H-indol-3-yl)-5-(3-aminophenyl)pyrimidin-2-amine. PubChem Compound Summary for CID 45268327. Available at: [Link]
-
ResearchGate. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Available at: [Link]
-
Bhardwaj, H. et al. (2020). Synthesis and biological evaluation of some newer Indole Derivatives. Journal of Drug Delivery and Therapeutics, 10(6-s), 114-119. Available at: [Link]
-
Kaushik, N. K. et al. (2013). Biomedical Importance of Indoles. Molecules, 18(6), 6620-6662. Available at: [Link]
-
PubChem. 2-(2-Aminophenyl)indole. PubChem Compound Summary for CID 735966. Available at: [Link]
-
Fancelli, D. et al. (2017). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 13, 343-352. Available at: [Link]
-
Seepana, S. et al. (2024). In silico Design of Novel Amino Indole – Piperazine Derivatives as Antibacterial Agents. International Journal of Pharmaceutical Quality Assurance, 15(4), 2815-22. Available at: [Link]
- Google Patents. (2007). KR20070098922A - 5-aminoindole derivatives.
-
Girish, C. et al. (2016). Biological Activity of a Small Molecule Indole Analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in Chronic Inflammation. Chemico-Biological Interactions, 244, 52-62. Available at: [Link]
-
Al-Ostath, A. et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4642. Available at: [Link]
-
Wikipedia. Nintedanib. Available at: [Link]
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 5. 4-(1-Methyl-1H-indol-3-yl)-5-(3-aminophenyl)pyrimidin-2-amine | C19H17N5 | CID 45268327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-(2-Aminophenyl)indole | C14H12N2 | CID 735966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A Facile, Mild And Efficient One-Pot Synthesis of 2-Substituted Indole Derivatives Catalyzed By Pd(PPh3)2Cl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nintedanib – Wikipedia [de.wikipedia.org]
- 14. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KR20070098922A - 5-aminoindole derivatives - Google Patents [patents.google.com]
